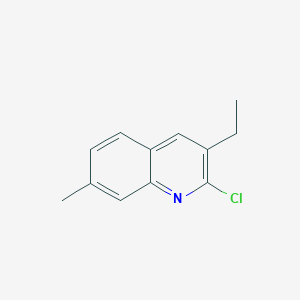

2-Chloro-3-ethyl-7-methylquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

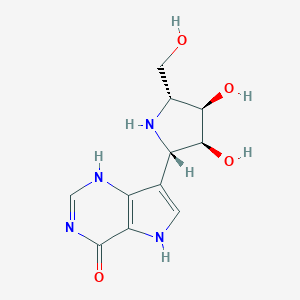

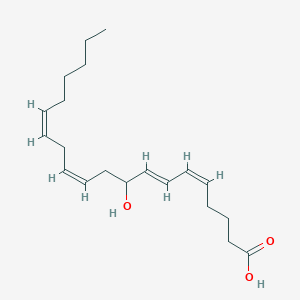

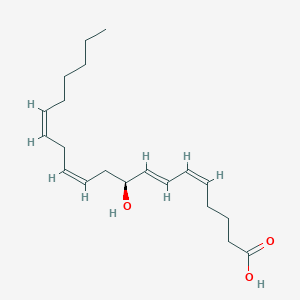

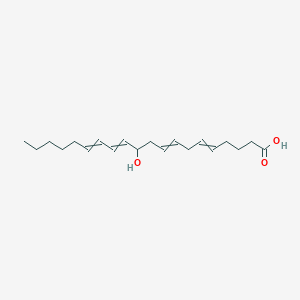

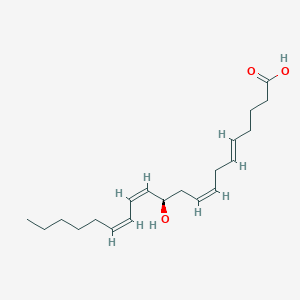

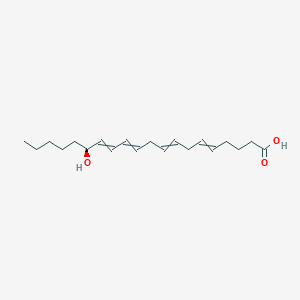

2-Chloro-3-ethyl-7-methylquinoline is a quinoline derivative . It is a nitrogen-containing bicyclic compound . The molecular formula is C12H12ClN .

Synthesis Analysis

The synthesis of quinoline derivatives, including 2-Chloro-3-ethyl-7-methylquinoline, has been a subject of research . The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis

The molecular structure of 2-Chloro-3-ethyl-7-methylquinoline has been analyzed . The stable structures of the molecule with minimum energy were investigated by density functional theory (DFT) together with B3LYP/6-311++G (d,p) method .Chemical Reactions Analysis

The chemical reactions of 2-Chloro-3-ethyl-7-methylquinoline have been studied . The reductive amination of the formyl group is one of the reactions . The reaction conditions and yields of the target products are also provided .Physical And Chemical Properties Analysis

2-Chloro-3-ethyl-7-methylquinoline is a white to light yellow crystal powder . The molecular weight is 205.683 Da .Aplicaciones Científicas De Investigación

Chloroquine Derivatives and Novel Compositions

2-Chloro-3-ethyl-7-methylquinoline is closely related to chloroquine, a compound known for its antimalarial effects. While chloroquine is being phased out in the treatment of malaria due to resistance, ongoing research has explored its biochemical properties for other therapeutic applications. This has led to the study and patenting of several novel compounds and compositions based on the chloroquine scaffold, suggesting potential repurposing in the management of various infectious and noninfectious diseases. These efforts focus on maximizing the intrinsic value of the 4-aminoquinolines, which includes 2-Chloro-3-ethyl-7-methylquinoline derivatives (Njaria, Okombo, Njuguna, & Chibale, 2015).

Tetrahydroisoquinolines (THIQs) and Therapeutics

While not directly mentioning 2-Chloro-3-ethyl-7-methylquinoline, the study of Tetrahydroisoquinolines (THIQs) provides context to its potential applications. THIQs, related to quinolines, have shown promise in drug discovery, particularly for cancer and CNS disorders. They also hold potential for treating infectious diseases like malaria and tuberculosis, indicating that derivatives of quinoline, like 2-Chloro-3-ethyl-7-methylquinoline, might have similar applications (Singh & Shah, 2017).

Excited State Hydrogen Atom Transfer (ESHAT) in Solvent ‘Wire’ Clusters

Research involving quinoline derivatives like 7-hydroxyquinoline, which has structural similarities to 2-Chloro-3-ethyl-7-methylquinoline, demonstrates intricate reactions such as ESHAT along hydrogen-bonded solvent wire clusters. This research provides insights into the chemical behavior of quinoline derivatives and their potential applications in areas like material sciences and photophysics (Manca, Tanner, & Leutwyler, 2005).

Antioxidant Capacity and Reaction Pathways

In the realm of biochemistry, understanding the reaction pathways of compounds like 2-Chloro-3-ethyl-7-methylquinoline can be crucial. Studies on related compounds, such as those involving the ABTS radical cation-based assays, can elucidate reaction pathways, offering insights into the antioxidant capacity of similar compounds. Such knowledge is integral for applications in fields like food science and pharmacology (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Safety and Hazards

The safety data sheet of 7-Chloro-2-methylquinoline, a similar compound, suggests that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

The future directions in the research of 2-Chloro-3-ethyl-7-methylquinoline and related compounds include the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods . The green pathway for the synthesis of quinoline derivatives was described, and it was proven to be significantly more effective than traditional methods . These techniques can be implemented to industries to increase atom economy .

Propiedades

IUPAC Name |

2-chloro-3-ethyl-7-methylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN/c1-3-9-7-10-5-4-8(2)6-11(10)14-12(9)13/h4-7H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYKGZZPUBCBQMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C2C=C(C=CC2=C1)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594434 |

Source

|

| Record name | 2-Chloro-3-ethyl-7-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-ethyl-7-methylquinoline | |

CAS RN |

132118-49-1 |

Source

|

| Record name | 2-Chloro-3-ethyl-7-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132118-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-ethyl-7-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile](/img/structure/B163584.png)

![1,3-Dihydrofuro[3,4-c]pyridine](/img/structure/B163592.png)